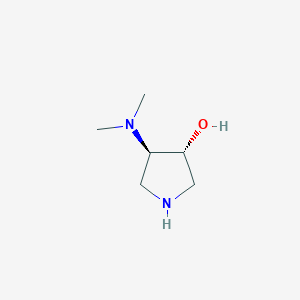![molecular formula C7H5N3O2 B1400562 [1,2,4]Triazolo[4,3-A]pyridine-8-carboxylic acid CAS No. 1216218-95-9](/img/structure/B1400562.png)
[1,2,4]Triazolo[4,3-A]pyridine-8-carboxylic acid
Descripción general
Descripción
“[1,2,4]Triazolo[4,3-A]pyridine-8-carboxylic acid” is a unique chemical compound. It is provided to early discovery researchers as part of a collection of unique chemicals . It’s important to note that Sigma-Aldrich, a supplier of this product, does not collect analytical data for this product . The buyer assumes responsibility to confirm product identity and/or purity .
Synthesis Analysis
The synthesis of “[1,2,4]Triazolo[4,3-A]pyridine-8-carboxylic acid” and its derivatives involves various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . A series of novel triazolo[4,3-A]pyrazine derivatives were synthesized .Molecular Structure Analysis
The molecular structure of “[1,2,4]Triazolo[4,3-A]pyridine-8-carboxylic acid” is characterized by an empirical formula (Hill Notation) of C7H5N3O2 and a molecular weight of 163.13 . The SMILES string representation of the molecule is OC(=O)c1ccc2nncn2c1 .Chemical Reactions Analysis
The chemical reactions involving “[1,2,4]Triazolo[4,3-A]pyridine-8-carboxylic acid” and its derivatives are complex. For instance, a series of novel triazolo[4,3-A]pyrazine derivatives were synthesized and evaluated for in vitro antibacterial activity .Aplicaciones Científicas De Investigación
Synthesis Methods
- A novel method for synthesizing [1,2,4]triazolo[4,3-a]pyridines from 2-hydrazinopyridine and carboxylic acids was developed, using acetohydrazides cyclized with Lawesson’s reagent. This method avoids racemization even with chiral carbon present near the heterocycle (Moulin, Martinez, & Fehrentz, 2006).
- Novel 1,2,4-Triazolo[4,3-a]pyridine derivatives with potential antihypertensive properties were synthesized from 5-methyl-6-cyano-7-hydrazino-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylic acid (Kumar & Mashelkar, 2008).
Biological and Pharmacological Potential
- Research focused on synthesizing and assessing biological properties of novel [1,2,4]triazolo[4,3-a]pyridine derivatives, which showed a range of biological activities (Karpina et al., 2019).
- The compound 8-chloro-3-(4-propylphenyl)-[1,2,4]-triazolo[4,3-a]pyridine demonstrated significant herbicidal activity, showing promise as a novel herbicide against a range of weeds (Liu et al., 2015).
Chemical Properties and Applications
- Efficient synthesis methods for [1,2,4]triazolo[4,3-a]pyridines were explored, such as metal-free oxidative N-N bond formation and palladium-catalyzed monoarylation, indicating diverse applications in medicinal chemistry (Zheng et al., 2014); (Reichelt et al., 2010).
- A novel approach for the synthesis of amide derivatives of [1,2,4]Triazolo[4,3-a]pyridine was developed, with potential applications in bio-medicinal chemistry due to their diverse biological activities (Gandikota et al., 2017).
Crystallography and Structural Analysis
- The crystal structure of novel [1,2,4]Triazolo[4,3-a]pyridine compounds was elucidated, contributing to the understanding of their chemical properties and potential applications (El-Kurdi et al., 2021).
Novel Synthesis Protocols
- Microwave-assisted protocols for synthesizing [1,2,4]triazolo[4,3-a]pyridines were developed, indicating a more environmentally benign and efficient approach compared to traditional methods (Ibrahim, Behbehani, & Ahmed Arafa, 2020).
Mecanismo De Acción
Target of Action
The primary target of the compound [1,2,4]Triazolo[4,3-A]pyridine-8-carboxylic acid is indoleamine 2,3-dioxygenase 1 (IDO1), a crucial enzyme in the maintenance of a balance between immune tolerance and immunity . Overexpression of IDO1 in the tumor microenvironment leads to a dysregulation of this balance, allowing tumor cells to escape immune control .
Mode of Action
[1,2,4]Triazolo[4,3-A]pyridine-8-carboxylic acid interacts with IDO1 by inhibiting its catalytic activity . This inhibition is achieved through the compound’s interaction with the active site of IDO1 . The compound is a novel chemotype based on a [1,2,4] triazolo[4,3-a]pyridine scaffold, which is underexploited among the heme binding moieties .
Biochemical Pathways
The inhibition of IDO1 by [1,2,4]Triazolo[4,3-A]pyridine-8-carboxylic acid affects the kynurenine pathway . Normally, IDO1 catalyzes the conversion of tryptophan into kynurenines, the first and rate-limiting step of the kynurenine pathway . By inhibiting IDO1, the compound disrupts this pathway, affecting the balance between immune tolerance and immunity .
Pharmacokinetics
The compound has shown excellent in vitro metabolic stability and selectivity with respect to other heme-containing enzymes . These properties suggest that the compound may have good bioavailability, but further studies are needed to confirm this.
Result of Action
The inhibition of IDO1 by [1,2,4]Triazolo[4,3-A]pyridine-8-carboxylic acid can boost the immune response and work in synergy with other immunotherapeutic agents . This can potentially enhance the efficacy of existing immunotherapeutic drugs and provide a promising strategy for cancer immunotherapy .
Action Environment
The action of [1,2,4]Triazolo[4,3-A]pyridine-8-carboxylic acid can be influenced by various environmental factors. For instance, the availability of the heme group and tryptophan can affect the equilibrium between the catalytically active form of IDO1 and the heme-free apo-form . .
Propiedades
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-2-1-3-10-4-8-9-6(5)10/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQQKUFWIVLPGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NN=C2C(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(1,1-Dioxo-2,3-dihydro-1H-benzo[B]thiophen-6-YL)methylamine](/img/structure/B1400494.png)


